Lipophilicity Advantage over PABA
4-Amino-3-ethylbenzoic acid demonstrates a significantly higher calculated partition coefficient (LogP) than its unsubstituted parent compound, 4-aminobenzoic acid (PABA), due to the presence of the hydrophobic 3-ethyl group. This quantitative difference in lipophilicity can be a critical factor in selecting a starting material for drug discovery programs where enhanced membrane permeability or target binding via hydrophobic interactions is desired [1].
2× higher calculated LogP
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA, CAS 150-13-0): XLogP3-AA = 0.8 |
| Quantified Difference | Target compound has 2x higher calculated LogP |
| Conditions | Calculated property (XLogP3-AA algorithm) as reported by PubChem [1] |
Why This Matters
The 2-fold increase in lipophilicity directly impacts the compound's suitability as an intermediate for designing molecules requiring improved blood-brain barrier penetration or better membrane interaction.
- [1] PubChem. (2026). 4-Amino-3-ethylbenzoic acid (CID 2762776) vs. 4-Aminobenzoic acid (CID 978). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
